An In-depth Technical Guide to Sodium 2-oxopropanoate-13C in Metabolic Research and Drug Development
An In-depth Technical Guide to Sodium 2-oxopropanoate-13C in Metabolic Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-oxopropanoate, more commonly known as sodium pyruvate (B1213749), is a key intermediate in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle.[1] Its carbon-13 (¹³C) labeled counterpart, Sodium 2-oxopropanoate-¹³C, has emerged as a powerful tool in metabolic research and drug development, particularly as a probe for in vivo metabolic imaging.[2][3] This guide provides a comprehensive technical overview of Sodium 2-oxopropanoate-¹³C, focusing on its applications in hyperpolarized magnetic resonance imaging (MRI), experimental protocols, and the insights it offers into cellular bioenergetics.
The use of stable isotopes like ¹³C in drug molecules serves as a valuable tracer for quantitative analysis during the drug development process.[1] Sodium 2-oxopropanoate-¹³C, when hyperpolarized, provides a massive signal enhancement in MRI, enabling real-time monitoring of metabolic fluxes in living systems.[4] This has profound implications for understanding disease pathophysiology and assessing therapeutic responses, especially in oncology.[5][6]
Chemical and Physical Properties
A variety of ¹³C-labeled isotopologues of sodium pyruvate are commercially available, each offering unique advantages for tracing specific metabolic pathways. The choice of isotopologue depends on the metabolic pathway of interest. For instance, [1-¹³C]pyruvate is ideal for monitoring the flux through pyruvate dehydrogenase (PDH) and lactate (B86563) dehydrogenase (LDH), while [2-¹³C]pyruvate allows for the tracking of carbon into the TCA cycle.[7][8] Fully labeled pyruvate, [¹³C₃]pyruvate, can be used as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1]
| Isotopologue | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Solubility |
| Sodium 2-oxopropanoate-[1-¹³C] | 87976-71-4 | CH₃CO(¹³COO)Na | 111.04 | White to off-white solid | >300 | Freely soluble in water |
| Sodium 2-oxopropanoate-[2-¹³C] | 87976-70-3 | CH₃(¹³CO)COONa | 111.04 | White Solid | >300 | Soluble in water |
| Sodium 2-oxopropanoate-[1,2-¹³C₂] | 312623-97-5 | CH₃(¹³CO)(¹³COO)Na | 112.03 | Not specified | Not specified | Not specified |
| Sodium 2-oxopropanoate-[2,3-¹³C₂] | 89196-78-1 | (¹³CH₃)(¹³CO)COONa | 112.03 | Not specified | Not specified | Not specified |
| Sodium 2-oxopropanoate-[¹³C₃] | 142014-11-7 | (¹³CH₃)(¹³CO)(¹³COO)Na | 113.03 | Solid | >300 | Soluble in water |
| Sodium 2-oxopropanoate (unlabeled) | 113-24-6 | C₃H₃NaO₃ | 110.04 | White crystalline powder | Decomposes before melting | Freely soluble in water, slightly soluble in ethanol |
Metabolic Pathways and Visualization
The metabolic fate of pyruvate is central to cellular energy production. Hyperpolarized ¹³C-labeled pyruvate allows for the non-invasive visualization of these pathways in real-time.
Metabolism of [1-¹³C]Pyruvate
Upon entering the cell, hyperpolarized [1-¹³C]pyruvate is primarily converted into three key metabolites, each with a distinct chemical shift detectable by MRS:
-
[1-¹³C]Lactate: Produced via lactate dehydrogenase (LDH), elevated levels of lactate are a hallmark of the Warburg effect in cancer cells, where glycolysis is favored even in the presence of oxygen.[6]
-
[¹³C]Bicarbonate: Generated from the decarboxylation of [1-¹³C]pyruvate by pyruvate dehydrogenase (PDH) upon entry into the mitochondria for oxidative phosphorylation. The ¹³C label is released as ¹³CO₂, which is in equilibrium with H¹³CO₃⁻.[9]
-
[1-¹³C]Alanine: Formed through transamination by alanine (B10760859) aminotransferase (ALT).
Metabolism of [2-¹³C]Pyruvate
Using [2-¹³C]pyruvate allows the ¹³C label to be retained within the acetyl-CoA molecule, enabling the tracking of its entry and metabolism within the TCA cycle. This provides a more direct assessment of mitochondrial function.[7]
References
- 1. escholarship.org [escholarship.org]
- 2. Rapid Sequential Injections of Hyperpolarized [1-13C]Pyruvate In Vivo Using a Sub-Kelvin, Multi-Sample DNP Polarizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Tumor Hyperpolarized [1-13C]-Pyruvate Dynamics Using Time-Resolved Multiband RF Excitation Echo-Planar MRSI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarized Metabolic MRI—Acquisition, Reconstruction, and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperpolarized 13C MRI Data Acquisition and Analysis in Prostate and Brain at UCSF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Sodium pyruvate (2-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. Current methods for hyperpolarized [1-13C]pyruvate MRI human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
